molecular formula C8H12ClN3O B2839114 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride CAS No. 2219419-45-9

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride

Cat. No.: B2839114
CAS No.: 2219419-45-9
M. Wt: 201.65
InChI Key: ISCVCKDMWDCNAE-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrimidin-2-yl group attached to an oxolan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidin-2-yl group. This can be achieved through a reaction between a suitable pyrimidine derivative and an appropriate amine source under controlled conditions. The oxolan-3-amine moiety is then introduced through a cyclization reaction, often using a catalyst to facilitate the ring closure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest for drug discovery and development.

Medicine: The medical applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic effects, making it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including agrochemicals and materials for advanced technologies.

Comparison with Similar Compounds

  • 3-(Pyrimidin-2-yl)acrylic acid

  • 3-(Pyrimidin-2-yl)propionic acid

  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness: 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride stands out due to its unique oxolan-3-amine structure, which provides distinct chemical and biological properties compared to similar compounds

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Properties

IUPAC Name

3-pyrimidin-2-yloxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c9-8(2-5-12-6-8)7-10-3-1-4-11-7;/h1,3-4H,2,5-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCVCKDMWDCNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=NC=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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